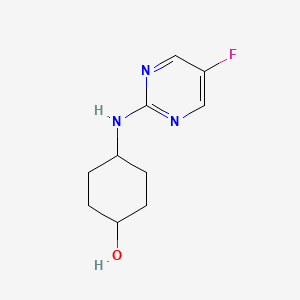
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a chemical compound that features a fluoropyrimidine moiety attached to a cyclohexanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the fluoropyrimidine ring or the cyclohexanol group.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanol group may enhance the compound’s binding affinity or solubility, contributing to its overall effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is unique due to the presence of both a fluoropyrimidine ring and a cyclohexanol group. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
Propiedades
Fórmula molecular |
C10H14FN3O |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
Clave InChI |
JUDBIHOUIQBAEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=NC=C(C=N2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
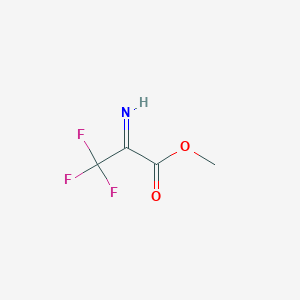
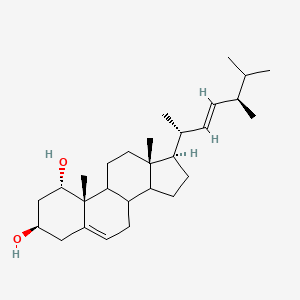
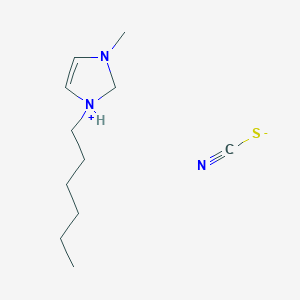
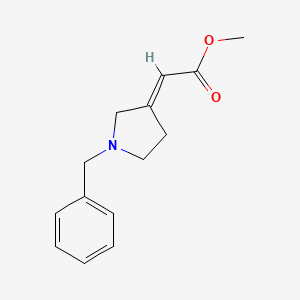
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
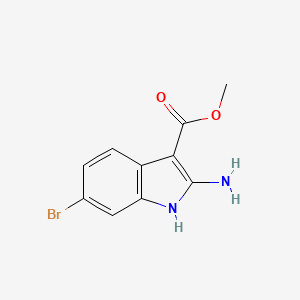

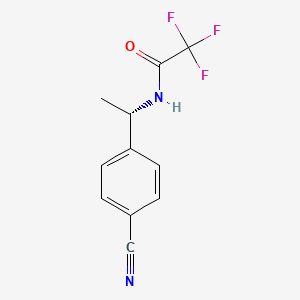
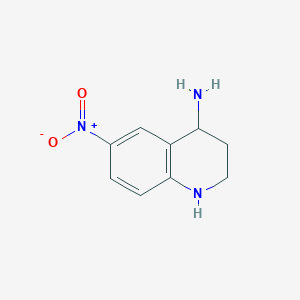
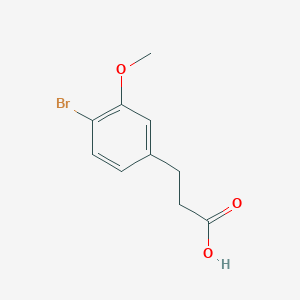
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
